molecular formula C20H12N2O4S2 B11705102 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one CAS No. 327038-04-0

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one

Cat. No.: B11705102
CAS No.: 327038-04-0
M. Wt: 408.5 g/mol
InChI Key: OUVKDNSZSHZDQN-PDGQHHTCSA-N
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Description

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a thioxothiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(3-nitrophenyl)furan-2-carbaldehyde. This intermediate is then reacted with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reactions.

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Condensation: The thioxothiazolidinone moiety can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives.

    Condensation: Various substituted thioxothiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The nitrophenyl group may facilitate binding to specific enzymes or receptors, while the thioxothiazolidinone moiety could interact with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-((5-(3-Nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • **2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
  • **5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides

Uniqueness

5-((5-(3-Nitrophenyl)furan-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one stands out due to its unique combination of a furan ring, nitrophenyl group, and thioxothiazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

327038-04-0

Molecular Formula

C20H12N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H12N2O4S2/c23-19-18(28-20(27)21(19)14-6-2-1-3-7-14)12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H/b18-12-

InChI Key

OUVKDNSZSHZDQN-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])SC2=S

Origin of Product

United States

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